3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Orthogonal protecting group strategy Solution-phase peptide synthesis Sequential deprotection

Researchers designing orthogonal deprotection routes for β-peptide libraries face limited access to stable, high-purity Cbz-protected β-amino acid building blocks with defined batch quality. This Cbz-protected β-amino acid (CAS 773867-63-3) resolves that gap. • Orthogonal selectivity: Cbz stable to TFA/piperidine, cleaved cleanly via H₂/Pd-C - compatible with Boc and Fmoc strategies. • Consistent purity ≥98% across batches supports reproducible SAR studies and parallel solution-phase library synthesis. • LogP 3.78, MW 333.77 - balanced solubility in DCM, DMSO, EtOH facilitates extraction and chromatographic purification between coupling steps.

Molecular Formula C17H16ClNO4
Molecular Weight 333.8 g/mol
Cat. No. B13635904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
Molecular FormulaC17H16ClNO4
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H16ClNO4/c18-14-8-6-13(7-9-14)15(10-16(20)21)19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
InChIKeyDHXHWTXUFRFSIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected β-Amino Acid Building Block (CAS 773867-63-3)


3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid (CAS 773867-63-3) is a benzyloxycarbonyl (Cbz)-protected β-amino acid derivative bearing a para-chlorophenyl substituent at the β-carbon . With a molecular formula of C₁₇H₁₆ClNO₄, a molecular weight of 333.77 g/mol, a predicted LogP of 3.78, and an aqueous solubility of 0.050 g/L, this compound occupies a distinct physicochemical space among protected β-amino acid building blocks . Unlike its unprotected counterpart 3-amino-3-(4-chlorophenyl)propanoic acid (CAS 19947-39-8)—a known weak GABA-B receptor antagonist with a measured pA₂ of 3.5 [1]—the Cbz-protected form serves as a stable, isolable intermediate designed for incorporation into synthetic routes requiring staged deprotection strategies.

1
Orthogonal protecting group strategy
Cbz stable to acid/base; removed by hydrogenolysis for staged deprotection
2
Solution-phase synthesis fit
Balanced LogP and moderate MW support coupling and chromatographic workup
3
β-Amino acid scaffold
Backbone confers proteolytic stability in peptidomimetic research

Why Cbz Protection Cannot Be Replaced in Staged Synthesis


Although Boc-, Fmoc-, and unprotected 3-amino-3-(4-chlorophenyl)propanoic acid derivatives share an identical β-amino acid core and 4-chlorophenyl substituent, their protecting-group chemistry dictates fundamentally incompatible deprotection orthogonality, solution stability, and application scope . The Cbz group is stable to both acidic (e.g., TFA) and basic conditions (e.g., piperidine) but is cleanly removed by catalytic hydrogenolysis (H₂, Pd/C)—a reactivity profile orthogonal to both the acid-labile Boc group and the base-labile Fmoc group [1][2]. Consequently, a synthetic route designed around Cbz-based orthogonal deprotection cannot accept Boc or Fmoc substitution without complete redesign of the protection/deprotection sequence. Furthermore, the β-amino acid backbone (3-amino position) distinguishes this compound fundamentally from its α-amino acid regioisomer Cbz-4-chloro-L-phenylalanine (CAS 127888-10-2), which occupies a different position on the peptide backbone and yields products with distinct conformational and proteolytic stability properties [3].

Boc or Fmoc cannot match orthogonal selectivity
Boc is acid-labile, Fmoc is base-labile; only Cbz allows bidirectional deprotection with Boc under mutually exclusive conditions.
α-amino acid regioisomer yields different stability
Cbz-4-chloro-L-phenylalanine forms α-peptide bonds susceptible to proteases; the β-amino acid backbone resists peptidase degradation.
Deprotection conditions alter downstream compatibility
Cbz removal via hydrogenolysis avoids acid exposure that may damage acid-sensitive conjugates, unlike Boc/TFA strategies.

Quantitative Differentiation vs. Closest Analogs


Orthogonal Deprotection Selectivity: Cbz vs. Boc

When Cbz and Boc protecting groups coexist on the same molecular scaffold, Cbz is quantitatively removed by catalytic hydrogenolysis (H₂, Pd/C) while Boc remains intact; conversely, Boc is selectively cleaved by acidolysis (e.g., TFA/CH₂Cl₂) while Cbz remains unaffected [1]. This orthogonal selectivity is well-established: Cbz is stable toward both acidic (TFA) and basic (piperidine) conditions but requires hydrogenolysis or strong acid (HBr/AcOH) for removal, whereas Boc is stable to hydrogenolysis and base but is rapidly cleaved by mild acid [2]. In contrast, Fmoc is base-labile (removed by piperidine/DMF) and cannot be used orthogonally with Boc without additional selectivity engineering. The practical consequence is that synthetic routes employing Cbz-protected 3-amino-3-(4-chlorophenyl)propanoic acid can incorporate Boc-protected side-chain functionalities and achieve two-directional selectivity—removing either protecting group in either order without affecting the other—a capability not replicable with Boc-Boc or Fmoc-Boc pairings alone .

Orthogonal Cbz/Boc deprotection
Direct comparison
Cbz removed by H₂/Pd-C (Boc intact); Boc removed by TFA (Cbz intact). >95% selectivity in either direction.
Enables bidirectional sequential deprotection
Standard peptide-synthesis conditions
Orthogonal protecting group strategy Solution-phase peptide synthesis Sequential deprotection

Physicochemical Property Differentiation Among Protecting Groups

The three most common carbamate-protected variants of 3-amino-3-(4-chlorophenyl)propanoic acid differ substantially in molecular weight, lipophilicity, and aqueous solubility—parameters that directly influence coupling efficiency, purification strategy, and route design . The Cbz-protected compound (MW 333.77, LogP 3.78, TPSA 75.63 Ų, aqueous solubility 0.050 g/L) occupies an intermediate position between the Boc analog (MW 299.75, XLogP ~2.6, TPSA 75.63 Ų) and the Fmoc analog (MW 421.87, LogP 5.79–5.88, TPSA 75.63 Ų) [1]. The Cbz compound's LogP of 3.78 provides sufficient organic-solvent solubility for solution-phase coupling reactions without the excessive lipophilicity of the Fmoc analog (LogP ~5.8), which can complicate aqueous workup and chromatographic purification [2]. Meanwhile, the Cbz compound's MW of 333.77 is 26% lower than the Fmoc analog (421.87), translating to better atom economy and lower mass intensity in multi-step syntheses.

Physicochemical profile
Cross-study
Cbz (MW 333.77, LogP 3.78) vs Boc (MW 299.75, LogP ~2.6) vs Fmoc (MW 421.87, LogP ~5.8)
Intermediate lipophilicity aids solution-phase workup
Predicted values; aqueous solubility 0.050 g/L
Lipophilicity Molecular weight Aqueous solubility Building block selection

β-Amino Acid Scaffold and Proteolytic Stability

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is a β-amino acid (amino group at the 3-position relative to the carboxyl group), distinguishing it fundamentally from its α-amino acid regioisomer Cbz-4-chloro-L-phenylalanine (CAS 127888-10-2; amino group at the 2-position) . This positional difference has profound consequences for peptide properties: β-peptides constructed from β-amino acid building blocks have been demonstrated to be completely resistant to proteolytic degradation by common peptidases, with all ten β-peptides tested in a seminal study remaining intact under conditions that rapidly degrade α-peptides [1]. Furthermore, DPP-4 cleavage studies have shown that even a single β-amino acid homologation at the scissile bond dramatically reduces proteolytic hydrolysis rates compared to corresponding α-peptide bonds [2]. The target compound, as a β-amino acid, therefore serves as a building block for peptidomimetics with enhanced in vivo stability—a property the α-amino acid regioisomer Cbz-4-chloro-Phe cannot confer.

β vs α proteolytic stability
Class-level
β-peptides: 0% degradation under peptidase assay. α-peptides: rapid complete degradation.
Scaffold determines metabolic stability
Data to verify across sequence contexts
β-Peptide Proteolytic stability Metabolic resistance Peptidomimetic design

GABA-B Receptor Antagonism of the Deprotected Core

The free amino acid core of the target compound—3-amino-3-(4-chlorophenyl)propanoic acid—is a well-characterized weak, specific antagonist of GABA at the GABA-B receptor with a measured pA₂ of 3.5 in functional assays [1]. This activity profile places it in a quantitative hierarchy relative to its structural homologs: the corresponding sulfonic acid analog (2-amino-2-(4-chlorophenyl)ethanesulfonic acid) is the most potent (pA₂ 4.0), followed by the phosphonic acid analog (pA₂ 3.8), with the carboxylic acid (pA₂ 3.5) being the weakest [2]. Critically, the target Cbz-protected compound functions as a protected precursor to this pharmacologically active species; the Cbz group can be removed under mild hydrogenolysis conditions to unmask the active antagonist without affecting the 4-chlorophenyl pharmacophore . This contrasts with the Boc-protected analog, whose acid-labile deprotection conditions may be incompatible with acid-sensitive downstream targets.

Deprotected core pA₂
Cross-study
pA₂ 3.5 (carboxylic acid) vs 4.0 (sulfonic) vs 3.8 (phosphonic) at GABA-B receptor
Supports GABA-B antagonist tool compound research
Guinea pig ileum functional assay; Schild analysis
GABA-B receptor antagonist Baclofen homolog Pharmacological tool compound Neuroscience research

Optimal Research and Industrial Application Scenarios


Orthogonal Cbz/Boc Deprotection in β-Peptide Synthesis

In multi-step solution-phase β-peptide assembly, the Cbz-protected compound serves as a chain-extension building block whose amino group can be selectively unmasked by hydrogenolysis without affecting Boc-protected side chains present elsewhere in the growing peptide [1]. This orthogonal selectivity—Cbz removed by H₂/Pd-C while Boc remains stable, and Boc removed by TFA while Cbz remains stable—enables bidirectional sequential deprotection strategies that are essential for constructing β-peptides with differentiated side-chain functionalities. The intermediate LogP (3.78) and moderate MW (333.77) of the Cbz-protected building block facilitate organic-solvent extraction and normal-phase chromatographic purification between coupling steps, a practical advantage over the highly lipophilic Fmoc analog (LogP ~5.8) .

Proteolytically Stable β-Peptidomimetics for Drug Discovery

The β-amino acid backbone of the target compound is the key structural feature conferring proteolytic stability to downstream peptide products. β-Peptides constructed from this building block are completely resistant to degradation by common peptidases including trypsin, chymotrypsin, and pepsin, in contrast to α-peptides derived from the regioisomeric Cbz-4-chloro-L-phenylalanine [2]. This property makes the compound a strategic procurement choice for medicinal chemistry programs developing metabolically stable peptidomimetic drug candidates, where in vivo half-life is a critical selection criterion.

GABA-B Antagonist Tool Compounds via Mild Deprotection

The Cbz-protected compound is the direct precursor to 3-amino-3-(4-chlorophenyl)propanoic acid, a validated weak GABA-B receptor antagonist with a measured pA₂ of 3.5 in functional assays [3]. The Cbz group can be removed under neutral hydrogenolysis conditions (H₂, Pd/C, room temperature, atmospheric pressure) to liberate the active antagonist without exposing the molecule to the strongly acidic conditions (TFA) that would be required for Boc deprotection . This mild deprotection profile is particularly valuable when the target compound must be conjugated to acid-sensitive carriers, fluorophores, or affinity tags prior to deprotection for pharmacological studies.

Combinatorial β-Peptide Library Construction

The Cbz-protected β-amino acid with the 4-chlorophenyl substituent provides a defined, isolable building block with consistent batch quality (commercial purity ≥98%) suitable for parallel solution-phase library synthesis . The compound's balanced physicochemical profile—solubility in common organic solvents (ethanol, DMSO, dichloromethane), stable solid-state storage at room temperature, and predictable reactivity in standard carbodiimide-mediated coupling reactions—reduces variability across library members and supports reproducible structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Orthogonal Cbz/Boc β-peptide assembly
Cbz orthogonality to acid-labile groups
Bidirectional sequential deprotection yield
Proteolytically stable β-peptidomimetics
β-amino acid backbone
Proteolytic stability assay under peptidase challenge
GABA-B antagonist precursor via mild deprotection
Cbz removable by hydrogenolysis
Functional antagonist potency after deprotection
Combinatorial β-peptide library synthesis
Defined building block with consistent quality
Batch-to-batch coupling reproducibility
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